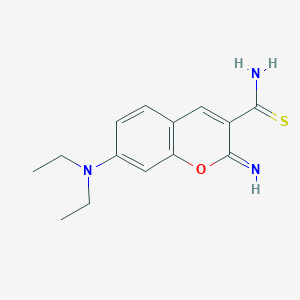
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide is a synthetic compound belonging to the class of chromene derivatives
Vorbereitungsmethoden
The synthesis of 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine, followed by cyclization and decarboxylation to yield the chromene core . The reaction conditions often include the use of dry solvents and anhydrous conditions to ensure high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo-chromene derivatives, while reduction results in hydro-chromene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where chromene derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action of 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its solubility and interaction with biological membranes. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways, depending on its specific structural features and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide include other chromene derivatives such as:
7-(Diethylamino)-2H-chromen-2-one: Known for its photophysical properties and used in dye synthesis.
7-(Diethylamino)-4-hydroxymethyl-coumarin: Commonly used as a fluorescent probe in biological studies.
7-(Diethylamino)-4-hydroxymethyl-thiocoumarin: Noted for its improved photophysical properties and faster photolysis kinetics compared to other coumarin derivatives.
Eigenschaften
CAS-Nummer |
113269-56-0 |
|---|---|
Molekularformel |
C14H17N3OS |
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
7-(diethylamino)-2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C14H17N3OS/c1-3-17(4-2)10-6-5-9-7-11(14(16)19)13(15)18-12(9)8-10/h5-8,15H,3-4H2,1-2H3,(H2,16,19) |
InChI-Schlüssel |
GHTGDLQPUQIRFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

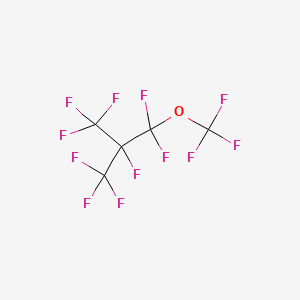
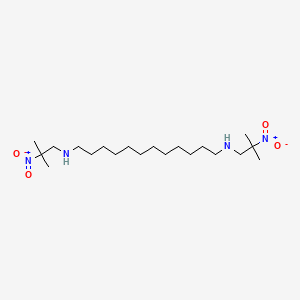

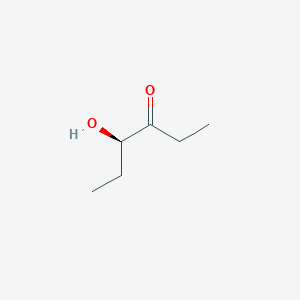
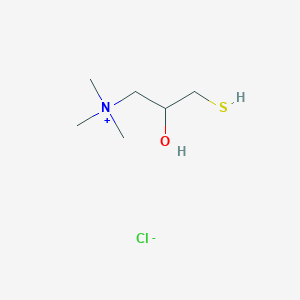
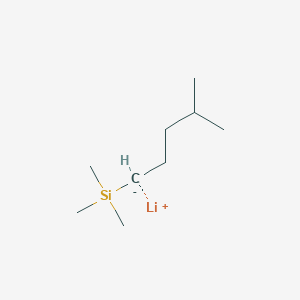

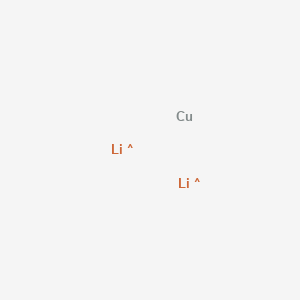

![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
